High-Yield Aldehyde Reduction Route
A high-yielding (97%) synthesis of the target compound can be achieved from 4-bromo-3-fluorobenzaldehyde using sodium borohydride at 20°C, as documented in patent literature. This provides a robust and scalable alternative to other reported methods, such as the reduction of 4-bromo-3-fluorobenzoic acid using borane-THF, which requires a longer reaction time (2 days) and yields a slightly lower 94% product.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 97% |
| Comparator Or Baseline | Borane-THF reduction of carboxylic acid: 94% yield |
| Quantified Difference | +3% |
| Conditions | NaBH₄ in THF/MeOH at 20°C vs. BH₃·THF at 25°C for 2 days |
Why This Matters
The higher yield and milder conditions of the aldehyde reduction route offer a more efficient and cost-effective method for producing this compound in-house or for scaling up.
